molecular formula C14H15N3OS B1286242 2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide CAS No. 725222-03-7

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide

Cat. No. B1286242
CAS RN: 725222-03-7
M. Wt: 273.36 g/mol
InChI Key: HMCFNHOXJSZPFL-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide” is a complex organic molecule. It is derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . This compound is used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate . The reaction mixture is heated under reflux for several hours . This method is considered versatile and economical .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical structure of the compound .

Scientific Research Applications

Antitumor Activity

This compound has been utilized in the synthesis of various heterocyclic derivatives that exhibit significant antitumor properties . The derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been studied for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic procedures are mainly one-pot reactions under mild conditions, which is advantageous for medicinal chemistry research.

Heterocyclic Compound Synthesis

The cyanoacetamido moiety in the compound serves as a key precursor for the synthesis of a wide range of heterocyclic compounds . The diverse reactive sites allow for regioselective attack and/or cyclization with various chemical reagents, leading to the production of compounds with potential pharmacological applications.

Biological Activity

Cyanoacetamide derivatives, including the compound , are known for their diverse biological activities. They have drawn attention in biochemistry for their potential as chemotherapeutic agents due to their ability to react with bidentate reagents and form various organic heterocycles .

Synthetic Utility

The compound’s active hydrogen on C-2 can participate in condensation and substitution reactions, making it a versatile precursor for the synthesis of cyanoacetamide derivatives . These derivatives are crucial for building various organic heterocycles, highlighting the compound’s importance in synthetic organic chemistry.

Spectrofluorimetric Applications

2-Cyanoacetamide has been used in spectrofluorimetric methods for the determination of antihistaminic H1 receptor antagonist drugs . This includes drugs like ebastine, cetirizine dihydrochloride, and fexofenadine hydrochloride, indicating the compound’s role in analytical chemistry and pharmaceutical analysis.

Antibacterial Properties

Synthetic thiophene derivatives, related to the compound , have shown antibacterial properties . These derivatives have been effective against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus, which suggests potential applications in developing new antibacterial agents.

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, to which this compound belongs, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents leads to the formation of respective 2-oxopyridine derivatives. This reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .

Biochemical Pathways

The compound affects biochemical pathways through its interaction with various chemical reagents. The mechanistic and synthetic pathways depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .

Result of Action

Many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities . Most of the synthesized products revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Action Environment

The action, efficacy, and stability of 2-Cyano-N-(3-cyano-4,5,6,7,8,9-hexahydro-cycloocta[b]thien-2-yl)acetamide can be influenced by various environmental factors. These could include the presence of other compounds, temperature, pH, and the specific conditions under which the compound is synthesized and stored. For instance, the synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .

properties

IUPAC Name

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-8-7-13(18)17-14-11(9-16)10-5-3-1-2-4-6-12(10)19-14/h1-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFNHOXJSZPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide

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